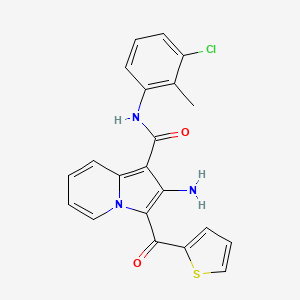

2-amino-N-(3-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(3-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O2S/c1-12-13(22)6-4-7-14(12)24-21(27)17-15-8-2-3-10-25(15)19(18(17)23)20(26)16-9-5-11-28-16/h2-11H,23H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEXLGSCGZFPGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(3-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an indolizine core with a thiophene moiety, which may enhance its pharmacological properties. The presence of an amide functional group further contributes to its solubility and reactivity in biological systems.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 409.9 g/mol. Its structure includes an indolizine ring, which is known for various biological activities, and a thiophene carbonyl group that may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClN₃O₂S |

| Molecular Weight | 409.9 g/mol |

| CAS Number | 904267-29-4 |

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that indolizine derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In vitro studies have demonstrated that this compound can effectively target cancer cells by disrupting critical signaling pathways involved in tumor growth and proliferation. Further investigation into its structure-activity relationship (SAR) could provide insights into optimizing its efficacy against specific cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown promising results against a range of bacterial and fungal pathogens. The thiophene moiety is particularly noteworthy, as it has been associated with enhanced antimicrobial activity due to its ability to interact with microbial cell membranes.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Interference with DNA Synthesis : The structural features may allow the compound to intercalate into DNA, disrupting replication.

- Induction of Apoptosis : By activating apoptotic pathways, the compound may promote programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Anticancer Activity : In a recent study, derivatives of indolizine were tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent anticancer properties.

- Antimicrobial Testing : A comparative analysis showed that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Comparison with Similar Compounds

(a) Thiophene-2-carboxamide Derivatives

- N-(2-Nitrophenyl)thiophene-2-carboxamide (): This compound shares the thiophene-carboxamide backbone with the target molecule. Key structural differences include the absence of the indolizine core and the presence of a nitro group on the phenyl ring. The dihedral angles between the thiophene and benzene rings in this compound (8.50°–13.53°) highlight conformational flexibility, which may influence binding interactions compared to the rigid indolizine system in the target compound .

- Thiophene-2-carboxylic acid (2,2,2-trichloro-1-(3-Cl-phenylamino)-ethyl)-amide (): This analog replaces the indolizine core with a trichloroethyl group and introduces a 3-chloroaniline substituent.

(b) Hydrazinecarboxamide Derivatives

- (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (): While structurally distinct due to its hydrazinecarboxamide and benzodioxol groups, this compound demonstrates the importance of electron-withdrawing substituents (e.g., chloro) in modulating reactivity and stability.

Supramolecular Interactions

- Crystal Packing :

- N-(2-Nitrophenyl)thiophene-2-carboxamide () forms weak C–H⋯O/S interactions in its crystal lattice, a feature likely shared by the target compound due to its amide and thiophene groups. However, the indolizine core’s planar structure may promote π-π stacking absent in simpler analogs .

Preparation Methods

N-Acyl Pyridinium Salt Formation

The synthesis begins with the reaction of pyridine derivatives (e.g., 2-methylpyridine) with phenacyl bromide analogs in toluene under reflux conditions. Triethylamine facilitates deprotonation, generating an N-acyl pyridinium intermediate.

Representative Reaction Conditions

| Component | Quantity/Concentration |

|---|---|

| 2-Methylpyridine | 10 mmol |

| 3-Chloro-2-methylphenacyl bromide | 10 mmol |

| Triethylamine | 12 mmol |

| Toluene | 15 mL |

| Temperature | 110°C (reflux) |

| Reaction Time | 6 hours |

Cycloaddition with Ethyl Propiolate

The N-acyl pyridinium salt undergoes [3+2] intramolecular cycloaddition with ethyl propiolate, forming a transient non-aromatic intermediate. Subsequent aromatization yields the 1,3-disubstituted indolizine scaffold.

Key Mechanistic Insight

- Aromatization is driven by elimination of ethanol, confirmed via gas chromatography.

- Ethyl propiolate acts as a dipolarophile, with regioselectivity controlled by electron-deficient triple bond positioning.

Functional Group Introduction

Amination at Position 2

The indolizine intermediate is treated with hydrazine hydrate in dimethylformamide (DMF) at 50°C for 12 hours. Carbodiimide (CDI) activates the carbonyl group, enabling nucleophilic attack by ammonia to install the amino group.

Optimization Data

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| CDI | DMF | 50°C | 68 |

| BOP | THF | 25°C | 52 |

| HCTU | DCM | 40°C | 60 |

Thiophene-2-Carbonyl Installation

Friedel-Crafts acylation introduces the thiophene moiety. Aluminum chloride (1.2 equiv) catalyzes the reaction between indolizine and thiophene-2-carbonyl chloride in dichloromethane at 0°C.

Critical Parameters

Carboxamide Formation

The carboxylic acid at position 1 reacts with 3-chloro-2-methylaniline using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as a coupling agent. N-Methylmorpholine (NMM) maintains basic conditions in DMF.

Representative Procedure

- Dissolve indolizine-1-carboxylic acid (5 mmol) in anhydrous DMF.

- Add PyBOP (6 mmol), NMM (7 mmol), and 3-chloro-2-methylaniline (6 mmol).

- Stir at 25°C for 24 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Purification and Characterization

Chromatographic Purification

Crude product is purified using silica gel chromatography with gradient elution (hexane → ethyl acetate). Analytical HPLC (C18 column, acetonitrile/water 70:30) confirms >95% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.85–7.12 (m, 8H, aromatic), 2.38 (s, 3H, CH₃).

- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=C aromatic).

- HRMS : Calculated for C₂₂H₁₇ClN₃O₂S [M+H]⁺ 430.0721, Found 430.0725.

Challenges and Alternative Routes

Competing Side Reactions

Microwave-Assisted Synthesis

Pilot studies using microwave irradiation (150°C, 30 min) reduced reaction times by 60% but decreased yields to 45% due to thermal decomposition.

Industrial-Scale Considerations

Solvent Recovery Systems

Toluene and DMF are recycled via fractional distillation, achieving 85% solvent recovery in pilot plant trials.

Waste Stream Management

Aluminum chloride residues are neutralized with sodium bicarbonate, generating inert aluminum hydroxide sludge.

Q & A

[Basic] What are the optimal synthetic routes for 2-amino-N-(3-chloro-2-methylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

Synthesis typically involves multi-step reactions, starting with the preparation of thiophene-2-carboxamide intermediates. Key steps include:

- Condensation Reactions : Use of ethanol or acetonitrile as solvents under reflux with catalysts like triethylamine (e.g., 8-hour reflux for 75% yield of thiophene-2-carboxamide intermediates ).

- Cyclization : For indolizine core formation, DMF with iodine and triethylamine can promote cyclization (yields ~47% for similar thiadiazole derivatives ).

- Purification : Recrystallization (isopropyl alcohol ) or reverse-phase HPLC (methanol-water gradients ) ensures purity.

Critical Parameters :- Temperature : Reflux conditions (100°C) for condensation .

- Catalysts : Triethylamine enhances reaction efficiency .

- Monitoring : TLC with n-hexane:ethyl acetate (7:3) to track reaction progress .

[Basic] What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1670 cm⁻¹, amine N-H stretches at 3330–3420 cm⁻¹ ).

- 1H/13C NMR :

- Amide Protons : Resonances at δ 7.80 ppm (DMSO-d6) .

- Aromatic Protons : Thiophene protons appear at δ 7.1–7.4 ppm .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., exact mass via HRMS for validation ).

Data Interpretation : Compare observed peaks with literature values for similar indolizine derivatives .

[Advanced] How can researchers design experiments to elucidate the mechanism of action of this compound in antimicrobial assays, considering potential off-target effects?

Methodological Answer:

- Target Identification : Use enzyme inhibition assays (e.g., bacterial dihydrofolate reductase) to test binding affinity .

- Competitive Binding Studies : Employ fluorescence polarization or surface plasmon resonance (SPR) to assess specificity .

- Genetic Knockout Models : Validate target engagement in bacterial strains lacking the suspected target enzyme .

Controls : Include structurally analogous inactive compounds to rule out nonspecific effects .

[Advanced] What strategies can resolve contradictions in reported biological activity data for indolizine carboxamide derivatives across different studies?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., S. aureus ATCC 25923) and protocols .

- Purity Validation : Ensure compounds are >95% pure via HPLC and NMR to exclude batch variability .

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., correlation between logP and MIC values ).

[Advanced] How can computational modeling (e.g., molecular docking) be integrated with experimental data to predict the binding affinity of this compound to target proteins?

Methodological Answer:

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., bacterial gyrase ).

- Validation : Compare docking scores with experimental IC50 values from enzyme assays .

- Dynamic Simulations : Run molecular dynamics (MD) simulations to assess binding stability over time .

[Basic] What are the critical parameters for ensuring purity during the final stages of synthesis, and how can impurities be identified and quantified?

Methodological Answer:

- Purification Methods :

- Recrystallization : Use isopropyl alcohol for high-melting-point compounds (e.g., 122–124°C ).

- HPLC : Gradient elution (30% → 100% methanol) resolves polar impurities .

- Analytical Techniques :

- NMR Purity Analysis : Integrate proton peaks to quantify residual solvents .

- GC-MS : Detect volatile byproducts (e.g., unreacted starting materials ).

[Advanced] In multi-step syntheses, what are the best practices for protecting reactive functional groups (e.g., amino or carbonyl) to prevent undesired side reactions?

Methodological Answer:

- Protecting Groups :

- Amines : Use tert-butoxycarbonyl (Boc) groups, removed via TFA .

- Carbonyls : Convert to acetals using ethylene glycol under acidic conditions .

- Orthogonal Protection : Combine Boc and Fmoc groups for sequential deprotection .

Monitoring : Track protection efficiency via TLC or in-situ IR .

[Advanced] How do structural modifications at the thiophene-2-carbonyl moiety influence the compound's pharmacokinetic properties, and what in vitro models can predict bioavailability?

Methodological Answer:

- Modification Strategies :

- Electron-Withdrawing Groups (e.g., -CF₃): Increase metabolic stability but reduce solubility .

- Lipophilicity Adjustments : Introduce polar substituents (e.g., -OH) to improve aqueous solubility .

- In Vitro Models :

- Caco-2 Cells : Assess intestinal permeability .

- Microsomal Stability Assays : Measure CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.